tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with a bromomethyl group and a methoxy group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate typically involves the bromination of a suitable precursor. One common method involves the reaction of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate with a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted piperidine derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromomethyl group, to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted piperidine derivatives
- Aldehydes or ketones from oxidation
- Methyl derivatives from reduction
Scientific Research Applications
Chemistry: tert-Butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of various piperidine-based compounds.
Biology: In biological research, this compound can be used to modify biomolecules or as a precursor in the synthesis of biologically active molecules. It is often employed in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is used in medicinal chemistry for the development of new drugs
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the substituents introduced during its reactions. The pathways involved in its mechanism of action are primarily related to its ability to form covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
- tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
- tert-Butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its hydroxymethyl, chloromethyl, or aminomethyl analogs. The bromomethyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
257634-42-7 |
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Molecular Formula |
C12H22BrNO3 |
Molecular Weight |
308.2 |
Purity |
95 |
Origin of Product |
United States |
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